2,4-Dichloro-8-methylquinoline-3-carbonitrile
Description
2,4-Dichloro-8-methylquinoline-3-carbonitrile (CAS: 936497-97-1, Molecular Formula: C₁₁H₇Cl₂N₂) is a quinoline derivative substituted with chlorine atoms at positions 2 and 4, a methyl group at position 8, and a carbonitrile group at position 3 . The electron-withdrawing chlorine and carbonitrile groups influence its electronic properties, while the methyl group contributes to lipophilicity.
Properties
Molecular Formula |
C11H6Cl2N2 |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,4-dichloro-8-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-3-2-4-7-9(12)8(5-14)11(13)15-10(6)7/h2-4H,1H3 |
InChI Key |
DCGGTWFWQNZPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with 3-cyanopyridine under specific conditions. Common catalysts used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-8-methylquinoline-3-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-Dichloro-8-methylquinoline-3-carbonitrile include halogens, alkylating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of 2,4-Dichloro-8-methylquinoline-3-carbonitrile depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various halogenated or alkylated quinoline compounds.
Scientific Research Applications
2,4-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which have various applications in organic synthesis and materials science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent pattern significantly impacts molecular weight, polarity, and solubility. Key comparisons include:
Table 1: Substituent and Molecular Data
Key Observations :
- Lipophilicity: The dual chlorine substituents in the target compound increase molecular weight and lipophilicity compared to mono-chloro analogs (e.g., 4-Chloro-8-methylquinoline-3-carbonitrile) .
- Solubility: Methoxy (8-OMe) and amino (7-NHPr) substituents enhance aqueous solubility via hydrogen bonding, whereas methyl and ethyl groups favor lipid membranes .
Spectroscopic and Crystallographic Data
- NMR Shifts : The 2,4-dichloro substituents in the target compound deshield adjacent protons, causing distinct ¹H NMR shifts (e.g., aromatic protons near Cl groups resonate at δ 7.5–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for the target compound) align with theoretical molecular weights, while fragmentation patterns differ based on substituents .
- Crystallography: Hexahydroquinoline derivatives exhibit non-planar structures due to partial saturation, reducing π-π stacking interactions compared to planar quinolines .
Biological Activity
2,4-Dichloro-8-methylquinoline-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,4-Dichloro-8-methylquinoline-3-carbonitrile can be represented as follows:
This compound features a quinoline backbone, which is known for its diverse biological properties. The presence of chlorine and cyano groups significantly influences its reactivity and biological interactions.
Research indicates that quinoline derivatives, including 2,4-Dichloro-8-methylquinoline-3-carbonitrile, exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit β-glucuronidase activity in microbiota, which is crucial for preventing chemotherapy-induced diarrhea (CID) in cancer patients .
- Antitumor Activity : Quinoline derivatives are known to exert antitumor effects through various pathways including the inhibition of histone deacetylases (HDAC) and topoisomerases . The specific activity of 2,4-Dichloro-8-methylquinoline-3-carbonitrile against these targets needs further elucidation through experimental studies.
Anticancer Efficacy
In vitro studies have demonstrated that compounds related to 2,4-Dichloro-8-methylquinoline-3-carbonitrile can inhibit cell proliferation in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | K562 (Leukemia) | 15 | HDAC inhibition |
| 2b | HepG2 (Liver) | 20 | Microtubule disruption |
| 2b | HCT116 (Colon) | 25 | Topoisomerase inhibition |
These results indicate significant potential for further development as an anticancer agent .
Case Studies
- Chemotherapy-Adjuvant Role : In a study involving mice treated with dimethylhydrazine (DMH), oral administration of 2,4-Dichloro-8-methylquinoline-3-carbonitrile significantly reduced tumorigenesis associated with DMH exposure. This suggests its utility as an adjuvant therapy to enhance chemotherapeutic efficacy while mitigating side effects .
- Microbiota Interaction : The compound's ability to inhibit β-glucuronidase can lead to altered pharmacokinetics of certain chemotherapeutic agents, thereby enhancing their effectiveness and reducing toxicity .
Q & A
Q. What synthetic routes are optimal for preparing 2,4-Dichloro-8-methylquinoline-3-carbonitrile, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of quinoline derivatives like 2,4-Dichloro-8-methylquinoline-3-carbonitrile often involves cyclization reactions or functional group modifications. For example:
- Cyclization Precursors : Start with substituted aniline derivatives and employ condensation with β-keto esters or nitriles under acidic conditions. Use catalysts like polyphosphoric acid (PPA) for lactamization, as demonstrated in the synthesis of analogous quinolinecarboxylic acids .
- Optimization Parameters : Vary reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of chlorinating agents (e.g., POCl₃) to enhance yield. Monitor progress via TLC or HPLC.
- Purification : Recrystallize using ethanol/water mixtures or chromatographic techniques (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers confirm the structural identity and purity of 2,4-Dichloro-8-methylquinoline-3-carbonitrile?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare experimental ¹H/¹³C NMR chemical shifts with computational predictions (e.g., DFT calculations). For example, methyl groups in quinolines typically resonate at δ 2.5–3.0 ppm in ¹H NMR.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns should align with chloro- and methyl-substituted quinoline scaffolds .
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/water) and perform X-ray diffraction. Dihedral angles and bond lengths (e.g., C–Cl ~1.73 Å) should match literature values for similar compounds .
Q. What solvent systems and storage conditions are recommended for maintaining the stability of 2,4-Dichloro-8-methylquinoline-3-carbonitrile?
Methodological Answer:
- Solubility : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane), but sparingly soluble in water. Conduct solubility tests at 25°C using UV-Vis spectroscopy.
- Stability : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of 2,4-Dichloro-8-methylquinoline-3-carbonitrile under nucleophilic substitution?
Methodological Answer:
- Kinetic Profiling : Perform time-resolved ¹H NMR to track substituent effects. Chlorine at position 4 may exhibit lower reactivity due to steric hindrance from the methyl group at position 7.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for substitution at C2 vs. C4. Electron-withdrawing groups (e.g., –CN) may direct nucleophiles to specific positions .
- Isotopic Labeling : Introduce ¹³C at reactive sites to trace substitution pathways via NMR .
Q. How can researchers address discrepancies in reported bioactivity data for quinoline-3-carbonitrile derivatives?
Methodological Answer:
- Standardized Assays : Re-evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (COX-2 inhibition) under controlled conditions (pH 7.4, 37°C). Account for batch-to-batch variability by synthesizing multiple lots .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites. For example, hydrolysis of the nitrile group (–CN) to carboxylic acid may alter bioactivity .
Q. What computational strategies predict the binding affinity of 2,4-Dichloro-8-methylquinoline-3-carbonitrile with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like topoisomerase II. Focus on halogen bonding (Cl···O/N) and hydrophobic contacts with methyl groups.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
Q. How can researchers mitigate side reactions during functionalization of the quinoline core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
